molecular formula C9H22Sn B14108114 tripropylstannane CAS No. 761-44-4

tripropylstannane

Cat. No.: B14108114
CAS No.: 761-44-4
M. Wt: 248.98 g/mol
InChI Key: BATLWNWLECLTLL-UHFFFAOYSA-N
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Description

Tripropylstannane is an organotin compound with the chemical formula C₉H₂₂Sn. It is a colorless liquid that is soluble in organic solvents. Organotin compounds, including this compound, are known for their applications in organic synthesis, particularly in radical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripropylstannane can be synthesized through the reduction of tripropyltin chloride with lithium aluminium hydride. The reaction typically proceeds as follows:

C9H21SnCl+LiAlH4C9H22Sn+LiCl+AlCl3\text{C}_9\text{H}_{21}\text{SnCl} + \text{LiAlH}_4 \rightarrow \text{C}_9\text{H}_{22}\text{Sn} + \text{LiCl} + \text{AlCl}_3 C9​H21​SnCl+LiAlH4​→C9​H22​Sn+LiCl+AlCl3​

Industrial Production Methods

Industrial production of this compound often involves the use of polymethylhydrosiloxane as a reducing agent. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tripropylstannane undergoes various types of chemical reactions, including:

    Reduction: It acts as a reducing agent in radical reactions.

    Substitution: It can participate in substitution reactions where the tin-hydrogen bond is cleaved.

Common Reagents and Conditions

    Radical Reactions: this compound is commonly used with azobisisobutyronitrile (AIBN) or under irradiation with light to initiate radical reactions.

    Substitution Reactions: Common reagents include halides and other electrophiles.

Major Products Formed

    Reduction Reactions: The major products are hydrocarbons formed by the reduction of organic halides.

    Substitution Reactions: The products depend on the electrophile used but typically include organotin compounds with different substituents.

Scientific Research Applications

Tripropylstannane has a wide range of applications in scientific research:

    Chemistry: It is used as a radical reducing agent in organic synthesis.

    Biology: Organotin compounds, including this compound, are studied for their biological activity and potential use in pharmaceuticals.

    Medicine: Research is ongoing into the use of organotin compounds as anticancer agents.

    Industry: this compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of tripropylstannane involves the homolytic cleavage of the tin-hydrogen bond to generate a tin-centered radical. This radical can then participate in various radical reactions, such as the reduction of organic halides. The molecular targets and pathways involved include the formation of carbon-centered radicals and subsequent reactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin Hydride: Another organotin compound with similar applications in radical reactions.

    Triphenyltin Hydride: Used in similar contexts but with different reactivity due to the phenyl groups.

Uniqueness

Tripropylstannane is unique due to its specific balance of reactivity and stability, making it particularly useful in certain radical reactions where other organotin compounds may not be as effective.

Properties

CAS No.

761-44-4

Molecular Formula

C9H22Sn

Molecular Weight

248.98 g/mol

IUPAC Name

tripropylstannane

InChI

InChI=1S/3C3H7.Sn.H/c3*1-3-2;;/h3*1,3H2,2H3;;

InChI Key

BATLWNWLECLTLL-UHFFFAOYSA-N

Canonical SMILES

CCC[SnH](CCC)CCC

Origin of Product

United States

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